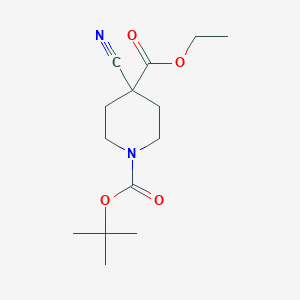

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

Descripción

BenchChem offers high-quality 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-cyanopiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKGLZRZMZMUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727827 | |

| Record name | 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016258-66-4 | |

| Record name | 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

Abstract

This guide provides an in-depth, scientifically grounded methodology for the synthesis of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate, a highly functionalized piperidine derivative. Piperidine scaffolds are ubiquitous in medicinal chemistry, and the introduction of a quaternary center bearing both a cyano and an ester group at the 4-position creates a versatile building block for the development of complex molecular architectures and novel therapeutic agents.[1][2] We will explore the strategic rationale behind the selected synthetic pathway, detail the underlying chemical mechanisms, and provide a robust, step-by-step experimental protocol designed for reproducibility and scalability. This document is intended for researchers, chemists, and professionals in the field of drug development who require a comprehensive understanding of this synthesis.

Strategic Synthesis Design: A Mechanistic Approach

The synthesis of a molecule with a quaternary stereocenter, such as the target compound, requires careful strategic planning. The core challenge lies in the formation of the C4-carbon bond bearing both the ethyl carboxylate and the cyano functionalities. A retrosynthetic analysis reveals several potential pathways, with the most chemically sound and efficient approach being the direct α-cyanation of a suitable piperidine-4-carboxylate precursor.

This strategy is predicated on the deprotonation of the α-proton at the C4 position of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate to form a nucleophilic enolate. This enolate is then intercepted by an electrophilic cyanating agent. This approach is favored over alternatives, such as building the ring with the substituents already in place, due to the ready availability of the starting materials and the high efficiency of α-functionalization reactions on esters.

The overall synthetic workflow is depicted below.

Caption: High-level overview of the two-step synthetic strategy.

The Core Transformation: Mechanism of α-Cyanation

The cornerstone of this synthesis is the α-cyanation of the N-Boc protected piperidine ester. This reaction proceeds via the formation of a key intermediate, a lithium enolate, under strictly controlled conditions.

Causality Behind Experimental Choices:

-

Base Selection: A strong, non-nucleophilic base is critical. Lithium diisopropylamide (LDA) is the reagent of choice. Its high basicity (pKa ~36) is sufficient to abstract the weakly acidic α-proton of the ester (pKa ~25). Crucially, its significant steric hindrance prevents it from acting as a nucleophile and attacking the ester's electrophilic carbonyl carbon, a common and undesirable side reaction with smaller bases like n-butyllithium.

-

Temperature Control: The reaction is conducted at -78 °C (dry ice/acetone bath). This low temperature is essential for several reasons: it ensures kinetic control of the deprotonation, enhances the stability of the LDA base and the resulting enolate, and suppresses potential side reactions, such as Claisen condensation.

-

Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., Argon or Nitrogen). Both LDA and the enolate intermediate are highly reactive towards oxygen and moisture.

-

Cyanating Agent: A variety of electrophilic cyanating agents can be employed. Tosyl cyanide (TsCN) is a highly effective and commonly used reagent for this purpose, transferring the cyanide group to the nucleophilic enolate.

The detailed mechanism is illustrated in the following diagram.

Caption: Mechanism for the α-cyanation of the piperidine ester.

Detailed Experimental Protocol

Warning: This procedure involves hazardous materials, including a strong pyrophoric base and a toxic cyanating agent. It must be performed by trained personnel in a properly equipped chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. | CAS No. |

| Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate | 257.33 | 5.15 g | 20.0 | 1.0 | 144293-47-2 |

| Diisopropylamine | 101.19 | 3.1 mL | 22.0 | 1.1 | 108-18-9 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 8.8 mL | 22.0 | 1.1 | 109-72-8 |

| p-Toluenesulfonyl cyanide (Tosyl cyanide) | 181.22 | 4.0 g | 22.0 | 1.1 | 4541-18-8 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - | - | 109-99-9 |

| Saturated aq. NH₄Cl | - | 50 mL | - | - | - |

| Ethyl Acetate | 88.11 | 200 mL | - | - | 141-78-6 |

| Brine | - | 50 mL | - | - | - |

| Anhydrous MgSO₄ | 120.37 | ~10 g | - | - | 7487-88-9 |

Step-by-Step Procedure

-

LDA Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous THF (50 mL) and diisopropylamine (3.1 mL, 22.0 mmol). Cool the solution to -10 °C in an ice-salt bath. Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol) dropwise, ensuring the internal temperature does not exceed 0 °C. Stir the resulting pale yellow solution at this temperature for 30 minutes to form the LDA reagent.

-

Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. In a separate flame-dried flask, dissolve Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (5.15 g, 20.0 mmol) in anhydrous THF (80 mL). Transfer this solution to the LDA solution via cannula, dropwise over 20 minutes, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the enolate.

-

Cyanation: Dissolve tosyl cyanide (4.0 g, 22.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the enolate mixture at -78 °C. The reaction is typically rapid. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed (typically 1-2 hours).

-

Reaction Quench: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL). Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or semi-solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate as a white solid or viscous oil.

Product Characterization

The identity and purity of the final product should be confirmed through standard analytical techniques.

| Parameter | Expected Result |

| Physical Appearance | White to off-white crystalline powder or a colorless oil.[3] |

| Yield | 75-85% (typical) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~4.2 (q, 2H, -OCH₂CH₃), ~3.8-3.2 (m, 4H, piperidine CH₂), ~2.2-1.9 (m, 4H, piperidine CH₂), 1.45 (s, 9H, -C(CH₃)₃), ~1.3 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~168 (C=O, ester), ~154 (C=O, carbamate), ~118 (CN), ~81 (quaternary C of Boc), ~63 (-OCH₂), ~48 (C4 of piperidine), ~40 (piperidine CH₂), ~35 (piperidine CH₂), ~28 (-C(CH₃)₃), ~14 (-CH₃ of ethyl). |

| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₁₄H₂₂N₂O₄: 283.16; found: 283.16. |

References

- PrepChem. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine.

- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- Beilstein Journal of Organic Chemistry. (n.d.). Synthetic accesses to biguanide compounds.

- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.

- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

- Wikipedia. (n.d.). 1-Boc-4-AP.

- Supplementary information for a scientific article. (Source not further specified).

- ChemicalBook. (n.d.). 1-Boc-4-cyanopiperidine | 91419-52-2.

- Google Patents. (2016). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.

- BLD Pharm. (n.d.). 91419-52-2|tert-Butyl 4-cyanopiperidine-1-carboxylate.

- Pharmaffiliates. (n.d.). CAS No : 91419-52-2 | Product Name : tert-Butyl 4-cyanopiperidine-1-carboxylate.

- ResearchGate. (n.d.).

- CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate.

- UCL Discovery. (n.d.).

- National Institutes of Health. (2018). Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification.

- ResearchGate. (n.d.).

- ACS Publications. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery.

- ResearchGate. (n.d.).

- Organic Chemistry Portal. (n.d.). Piperidine synthesis.

- ACS Publications. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.

- ChemicalBook. (n.d.). N-BOC-piperidine-4-carboxylic acid synthesis.

- PubMed. (2018).

- RSC Publishing. (1945). Experiments in the Piperidine Series. Part I.

- PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.

- ScholarWorks@UARK. (n.d.).

- DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.

- YouTube. (2024).

- ChemRxiv. (n.d.).

- MDPI. (n.d.).

- PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid.

- Google APIs. (2016). WO 2016/071792 A1.

Sources

The Strategic Role of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate in Modern Medicinal Chemistry

Abstract

The piperidine ring is a cornerstone of contemporary drug discovery, recognized as a privileged scaffold due to its frequent appearance in a vast array of clinically successful pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable component for optimizing pharmacokinetic and pharmacodynamic properties. Within the diverse landscape of piperidine-based building blocks, 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate emerges as a highly specialized and strategically important intermediate. This technical guide delves into the core attributes of this molecule, elucidating its synthesis, chemical utility, and pivotal role in the construction of complex, biologically active agents. We will explore the synergistic interplay of its constituent functional groups—the N-Boc protecting group, the quaternary center, and the geminal cyano and ethyl ester moieties—to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its application in medicinal chemistry.

Introduction: The Architectural Significance of a Specialized Piperidine Scaffold

The intrinsic value of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate lies in the sophisticated arrangement of its functional groups, each serving a distinct and critical purpose in multi-step synthetic campaigns.

-

The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a standard and well-utilized feature in organic synthesis. It deactivates the otherwise nucleophilic secondary amine, preventing unwanted side reactions. Its stability under a wide range of conditions, coupled with the relative ease of its removal under acidic conditions, provides the synthetic chemist with robust control over the reaction sequence.

-

The Quaternary Center at C4: The substitution pattern at the 4-position of the piperidine ring is a key determinant of a drug candidate's interaction with its biological target. The creation of a quaternary carbon at this position introduces a significant steric and electronic feature, which can be exploited to fine-tune binding affinity and selectivity.

-

The Geminal Cyano-Ester Moiety: The presence of both a nitrile (-C≡N) and an ethyl ester (-COOEt) group on the same carbon atom is the most distinguishing feature of this building block. This geminal arrangement offers a rich platform for subsequent chemical transformations. The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions. The ethyl ester provides a handle for saponification, amidation, or reduction to a primary alcohol. This dual functionality allows for divergent synthetic strategies from a single, advanced intermediate.

Below is a diagram illustrating the key functional components of the title compound.

Caption: Key functional motifs of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate.

Synthesis and Physicochemical Properties

Proposed Synthetic Pathway

A logical synthetic approach would commence with N-Boc-4-piperidone, a widely available starting material. The key transformation is the introduction of the geminal cyano and ethyl ester groups. This can be envisioned through a modification of the Strecker synthesis or a Knoevenagel condensation followed by cyanation.

A plausible synthetic workflow is as follows:

-

Knoevenagel Condensation: N-Boc-4-piperidone is reacted with ethyl cyanoacetate in the presence of a base catalyst (e.g., piperidine or ammonium acetate) to yield an α,β-unsaturated cyano-ester.

-

Michael Addition of Cyanide: The resulting intermediate undergoes a conjugate addition of a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide) to install the second cyano group at the 4-position, creating a geminal dicyano or a cyano-ester functionality.

-

Hydrolysis and Esterification (if necessary): Depending on the exact course of the Michael addition, a subsequent hydrolysis and re-esterification might be required to achieve the desired 4-cyano-4-ethoxycarbonyl substitution.

Caption: Proposed high-level synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol based on the principles outlined above.

-

Step 1: Synthesis of tert-Butyl 4-(cyano(ethoxycarbonyl)methylene)piperidine-1-carboxylate.

-

To a solution of N-Boc-4-piperidone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene, add a catalytic amount of piperidine (0.1 eq).

-

Fit the reaction vessel with a Dean-Stark apparatus to remove water azeotropically.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Synthesis of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate.

-

Dissolve the product from Step 1 in a suitable solvent such as ethanol.

-

Add a solution of sodium cyanide (1.5 eq) in water dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Quench the reaction carefully with a weak acid (e.g., acetic acid) and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography or recrystallization.

-

Physicochemical Data

The following table summarizes the key physicochemical properties of the title compound.

| Property | Value | Reference |

| CAS Number | 1016258-66-4 | [3] |

| Molecular Formula | C₁₄H₂₂N₂O₄ | [3] |

| Molar Mass | 282.34 g/mol | [3] |

| Storage Condition | 2-8°C | [3] |

Role in Medicinal Chemistry: A Gateway to Complex Pharmacophores

The strategic value of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate lies in its potential as a versatile intermediate for synthesizing libraries of compounds for screening and lead optimization. While direct, published examples of its use are sparse, its structural motifs are present in precursors to several important classes of therapeutic agents.

Precursor to Opioid Analgesics

The 4-substituted piperidine core is a hallmark of the fentanyl class of potent opioid analgesics.[4][5] The synthesis of fentanyl and its analogs often involves the elaboration of a 4-anilinopiperidine core. The geminal cyano-ester functionality of the title compound can be envisioned as a precursor to the 4-anilido moiety. For instance, the nitrile could be reduced to an amine, which is then acylated, and the ester could be hydrolyzed and decarboxylated. The N-Boc protecting group allows for the introduction of the N-phenethyl group characteristic of fentanyl in a later step.

Building Block for CCR5 Antagonists

Chemokine receptor type 5 (CCR5) antagonists are a class of antiretroviral drugs used in the treatment of HIV.[6] Many of these antagonists feature a highly substituted piperidine ring that is crucial for binding to the receptor. The synthesis of these complex molecules often relies on versatile piperidine building blocks.[7][8] A facile synthesis of 4-substituted-4-aminopiperidine derivatives, which are key building blocks for piperazine-based CCR5 antagonists, has been reported.[6] The title compound, with its latent amino and carboxylic acid functionalities at the 4-position, represents a valuable starting point for the synthesis of such CCR5 antagonists.

Caption: Potential applications as a synthetic intermediate.

Conclusion and Future Perspectives

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate is a prime example of a modern synthetic building block designed for efficiency and versatility in drug discovery. Its carefully orchestrated array of functional groups—a stable protecting group, a quaternary center, and orthogonal reactive handles—provides medicinal chemists with a powerful tool for the synthesis of complex molecular architectures. While its direct application in the synthesis of marketed drugs is not yet widely documented in public literature, its structural relationship to key intermediates for important therapeutic classes such as opioid analgesics and CCR5 antagonists underscores its potential and relevance. As the demand for novel, highly optimized drug candidates continues to grow, the strategic use of such advanced, multifunctional building blocks will undoubtedly play an increasingly critical role in accelerating the drug development pipeline. Future work in this area will likely focus on the development of more efficient and stereoselective syntheses of this and related geminal cyano-ester piperidines, as well as the exploration of their utility in accessing novel chemical space for a broader range of biological targets.

References

- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

-

PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Retrieved from [Link]

-

PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

- Google Patents. (2016). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.

-

ResearchGate. (n.d.). Strecker Amino Acid Synthesis. Retrieved from [Link]

-

MDPI. (2019). Synthesis and Chemistry of Organic Geminal Di- and Triazides. Retrieved from [Link]

-

ResearchGate. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

-

YouTube. (2024). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. Retrieved from [Link]

-

Sci-Hub. (2003). 1,3,4‐Trisubstituted Pyrrolidine CCR5 Receptor Antagonists. Part 4. Synthesis of N‐1 Acidic Functionality Affording Analogues with Enhanced Antiviral Activity Against HIV. Retrieved from [Link]

-

PubMed. (1994). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Retrieved from [Link]

-

ChemBK. (n.d.). 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate. Retrieved from [Link]

-

PubMed. (2003). 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains. Retrieved from [Link]

-

Cenmed. (n.d.). 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains. Retrieved from [Link]

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. N-Boc-ピペリジン-4-カルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 5. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

Using 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate in solid-phase synthesis

An Application Guide to the Solid-Phase Synthesis of Complex Scaffolds Using 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

Authored by a Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of FDA-approved pharmaceuticals and bioactive natural products.[1][2] Its utility lies in its capacity to impart favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions.[3][4] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate , a versatile bifunctional building block, in solid-phase synthesis (SPS). We will explore its conversion into an activated form suitable for solid-phase peptide synthesis (SPPS) workflows, detail its incorporation into peptide and small molecule libraries, and present protocols for on-resin diversification and final cleavage.

The Strategic Advantage of a Bifunctional Piperidine Scaffold

The title compound, 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate, is not a conventional amino acid but rather a sophisticated scaffold precursor. Its power lies in the orthogonally protected functional groups arranged around a central piperidine core.

-

N1-Boc Group: The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection of the piperidine nitrogen. This is fully compatible with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) strategy, which is the gold standard in modern SPPS.[5][6]

-

C4-Quaternary Center: The carbon at the 4-position is tetrasubstituted, featuring both an ethyl ester and a cyano moiety. This geminal disubstitution introduces a key point of rigidity and a gateway for creating complex structures, such as spiro-piperidines, which are of increasing interest in drug discovery for their ability to explore novel chemical space.[7][8]

-

Orthogonal Handles for Diversification: The ethyl ester and the cyano group represent two distinct chemical handles that can be selectively manipulated post-synthesis or even on-resin to generate a diverse library of compounds from a single, resin-bound intermediate.

The primary challenge, and the first step in its application, is the conversion of this stable precursor into a form that can be readily coupled to a solid support. The most logical approach is the selective hydrolysis of the C4-ethyl ester to its corresponding carboxylic acid, creating an SPPS-ready building block.

Protocol 1: Solution-Phase Activation of the Scaffold

To be incorporated into a standard solid-phase synthesis workflow, the building block must possess a functional group, typically a carboxylic acid, that can be activated to form an amide bond with a resin-bound amine. The following protocol details the saponification of the ethyl ester.

Objective: To synthesize 1-(tert-butoxycarbonyl)-4-cyano-4-piperidinecarboxylic acid.

Materials & Reagents:

| Reagent | Formula | M.W. | Purpose |

| 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate | C₁₃H₂₀N₂O₄ | 284.31 | Starting Material |

| Lithium Hydroxide (LiOH) monohydrate | LiOH·H₂O | 41.96 | Hydrolysis Reagent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |

| Deionized Water | H₂O | 18.02 | Co-solvent |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | Acidification |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | Aqueous Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying Agent |

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (1.0 equiv) in a 3:1 mixture of THF and deionized water.

-

Hydrolysis: Add LiOH·H₂O (1.5 equiv) to the solution and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

-

Solvent Removal: Once complete, remove the THF under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 using 1 M HCl. A white precipitate should form.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic phase over anhydrous MgSO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product, 1-(tert-butoxycarbonyl)-4-cyano-4-piperidinecarboxylic acid, typically as a white solid. Confirm structure and purity via ¹H NMR and LC-MS.

Protocol 2: Solid-Phase Incorporation of the Activated Scaffold

With the activated scaffold in hand, it can now be incorporated into a standard Fmoc-based solid-phase peptide synthesis workflow. This protocol assumes the starting point is a resin-bound amino acid with a free N-terminal amine.

Workflow Overview:

Materials & Reagents:

| Reagent | Supplier Example | Purpose |

| Fmoc-protected Amino Acid on Resin (e.g., Rink Amide) | Various | Solid Support |

| N,N-Dimethylformamide (DMF) | Various | Solvent |

| Dichloromethane (DCM) | Various | Solvent |

| 20% (v/v) Piperidine in DMF | Various | Fmoc Deprotection Reagent |

| Activated Scaffold (from Protocol 1) | N/A | Building Block |

| HBTU (HATU, HCTU also applicable) | Various | Coupling Reagent |

| N,N-Diisopropylethylamine (DIEA) | Various | Activation Base |

Step-by-Step Methodology:

-

Resin Preparation: Place the desired resin (e.g., Rink Amide resin with a pre-loaded Fmoc-amino acid, 1.0 equiv) in a solid-phase synthesis vessel. Swell the resin in DMF for 30 minutes.[9] Drain the solvent.

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the reagent for 15 minutes. This removes the Fmoc group, exposing the free amine.[5]

-

Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is: DMF (x3), DCM (x3), DMF (x3).

-

Confirmation of Deprotection: Perform a Kaiser test. A small sample of beads should turn a deep blue, confirming the presence of a free primary amine.[10]

-

Coupling Reaction:

-

In a separate vial, dissolve the activated scaffold (3.0 equiv), HBTU (2.9 equiv), and DIEA (6.0 equiv) in a minimal amount of DMF.

-

Allow this activation mixture to pre-activate for 5 minutes.

-

Add the pre-activated solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours.

-

-

Post-Coupling Wash: Drain the reaction solution and wash the resin as described in step 3.

-

Confirmation of Coupling: Perform a Kaiser test. The beads should remain colorless or pale yellow, indicating the consumption of the primary amine.[10] To confirm the presence of the newly introduced secondary amine (from the piperidine ring), a Chloranil test can be performed, which should yield a positive result (blue or green beads).

On-Resin Diversification and Final Cleavage

The true utility of this building block is realized in the potential for post-coupling, on-resin modifications. The C4-cyano group is a versatile handle for further chemical transformations.

Protocol 3: On-Resin Reduction of the Cyano Group

Objective: To convert the resin-bound cyano group to a primary aminomethyl group.

-

Resin Preparation: Start with the resin-bound scaffold from Protocol 2. Ensure the resin is thoroughly washed and dried.

-

Reduction: Swell the resin in THF. Add a solution of Borane-THF complex (BH₃·THF, 10 equiv) and agitate at 50°C for 12-16 hours.

-

Quenching & Washing: Carefully quench the reaction by the dropwise addition of methanol. Wash the resin extensively with THF, DCM, and DMF.

Protocol 4: Cleavage from Resin and Global Deprotection

The final step is to cleave the synthesized molecule from the solid support while simultaneously removing all acid-labile protecting groups, including the N1-Boc group on the piperidine scaffold.

Cleavage Cocktail Rationale:

A standard cleavage cocktail for acid-labile resins typically contains Trifluoroacetic Acid (TFA) as the primary cleavage agent.[11] Scavengers are critical to prevent side reactions. The deprotection of the Boc group generates highly reactive tert-butyl cations, which can alkylate sensitive residues.[5][12]

-

TFA (95%): The strong acid that cleaves the molecule from the resin and removes Boc and other tBu-based protecting groups.

-

Triisopropylsilane (TIS, 2.5%): A scavenger that effectively reduces the tert-butyl cations.

-

Water (2.5%): Another scavenger that helps to hydrolyze reactive intermediates.

Step-by-Step Methodology:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage: Add the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) to the resin (approx. 10 mL per gram of resin).[13]

-

Reaction: Agitate the mixture at room temperature for 2-3 hours.

-

Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

-

Precipitation: Add the combined filtrate dropwise to a large volume of ice-cold diethyl ether to precipitate the crude product.

-

Purification: Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum. The crude product can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

On-Resin Analysis Techniques:

Effective monitoring of solid-phase synthesis is crucial for success.[14][15]

| Technique | Principle | Application |

| Kaiser Test | Ninhydrin reacts with primary amines to produce a deep blue color (Ruhemann's purple).[10] | Confirms completion of Fmoc-deprotection (positive test) and coupling reactions (negative test). |

| Chloranil Test | Detects secondary amines, which give a blue or green color upon reaction. | Confirms the successful coupling of the piperidine scaffold (a secondary amine). |

| FT-IR Spectroscopy | Monitors the appearance and disappearance of specific functional group vibrations (e.g., C=O, N-H).[16] | Can provide qualitative information about the progress of deprotection and coupling steps "on-bead". |

| Cleavage & LC-MS | A small sample of resin is cleaved and analyzed by LC-MS.[14] | Provides definitive mass confirmation of the resin-bound species at any stage of the synthesis. |

Conclusion

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate is a highly valuable, albeit advanced, building block for solid-phase synthesis. Its successful application hinges on an initial solution-phase hydrolysis to unmask a carboxylic acid for coupling. Once incorporated onto a solid support, its bifunctional nature—a stable piperidine core and a modifiable cyano group—provides a powerful platform for generating libraries of complex molecules with drug-like properties. The protocols outlined in this guide provide a robust framework for researchers to leverage this scaffold in their drug discovery and chemical biology programs, enabling the exploration of novel three-dimensional chemical space.[17][18]

References

-

AAP. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Retrieved from [Link]

-

Badowska-Rosłonek, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

-

Barany, G., & Merrifield, R. B. (1979). Principles and Practice of Solid-Phase Peptide Synthesis. In The Peptides, Vol. 2. Academic Press. (A representative link for SPPS principles) Retrieved from [Link]

- Bayer AG. (2017). Method for preparing 4-cyanopiperidine hydrochloride. Google Patents.

-

Baxendale, I. R. (2000). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. Retrieved from [Link]

-

Corma, A., et al. (2006). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. Retrieved from [Link]

-

Duan, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Retrieved from [Link]

-

D’hooghe, M., & De Kimpe, N. (2011). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. Retrieved from [Link]

-

Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. Retrieved from [https://www.southampton.ac.uk/~drf/FT-IR tutorial/Introduction to solid phase IR.htm]([Link] tutorial/Introduction to solid phase IR.htm)

-

Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester. Organic Syntheses. Retrieved from [Link]

-

Lasota, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]

-

Le-Nguyen, D., et al. (2019). Efficient Building Blocks for Solid-Phase Peptide Synthesis of Spin Labeled Peptides. PubMed. Retrieved from [Link]

-

Moroder, L., & Gazerro, M. (2007). Analytical Methods for Solid Phase Peptide Synthesis. Ingenta Connect. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Publishing. Retrieved from [Link]

- Bayer CropScience AG. (2016). Method for preparing 4-cyanopiperidine hydrochloride. Google Patents.

-

Tarrason, G., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]

-

BEPLS. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls. Retrieved from [Link]

-

Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. Retrieved from [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Retrieved from [Link]

-

Kumar, A., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. Retrieved from [Link]

-

O'Donnell, M. J. (2000). Analytical techniques for small molecule solid phase synthesis. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. PrepChem.com. Retrieved from [Link]

-

Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. PubMed. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. Retrieved from [Link]

-

ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). tert-butyl 4-cyano-1-piperidinecarboxylate. ChemSynthesis. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Efficient Building Blocks for Solid-Phase Peptide Synthesis of Spin Labeled Peptides for Electron Paramagnetic Resonance and Dynamic Nuclear Polarization Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. biomatik.com [biomatik.com]

- 10. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]

- 11. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]

- 17. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 18. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate in Modern Organic Synthesis

In the landscape of modern drug discovery and organic synthesis, the piperidine moiety stands as a cornerstone, embedded in the core of numerous pharmaceuticals and bioactive molecules. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a privileged scaffold. Within this class of heterocycles, 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate has emerged as a particularly valuable and versatile building block. This technical guide provides an in-depth exploration of its synthesis, unique chemical attributes, and its application in the construction of complex molecular architectures, with a focus on spirocyclic systems relevant to medicinal chemistry.

Physicochemical Properties and Synthesis

The unique reactivity of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate stems from its specific arrangement of functional groups. The N-tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen, stable to a wide range of reaction conditions yet readily removable under acidic conditions. At the 4-position, the quaternary carbon is adorned with both an ethyl ester and a nitrile (cyano) group. This geminal disubstitution provides a key strategic advantage, predisposing the molecule to serve as a precursor for a variety of transformations, including the synthesis of spirocyclic compounds and highly substituted piperidine derivatives.

| Property | Value |

| Molecular Formula | C₁₄H₂₂N₂O₄ |

| Molecular Weight | 282.34 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) |

| Storage | Store at 2-8 °C under an inert atmosphere |

Proposed Synthesis of the Scaffold

While a direct, single-step synthesis of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established organic transformations. The key step involves the cyanation of the corresponding 4-ester piperidine precursor.

Caption: Proposed synthesis of the target scaffold.

Protocol: Proposed Synthesis of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

This protocol is based on analogous cyanations of β-keto esters and related compounds.

Materials:

-

1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Tosyl cyanide (TsCN) or N-cyanobenzensulfonimide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen inlet

-

Syringes

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

-

In a separate flask, dissolve the cyanating agent (e.g., TsCN, 1.2 eq) in anhydrous THF.

-

Add the solution of the cyanating agent dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to afford the desired 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate.

Safety Precautions:

-

LDA is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

-

Cyanating agents are toxic and should be handled in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Applications in the Synthesis of Spirocyclic Scaffolds

A primary application of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate is in the synthesis of spirocyclic compounds, particularly spiro-oxindoles. The 4,4-disubstituted piperidine core provides an ideal starting point for the construction of the spirocyclic junction.

Synthesis of Spiro[piperidine-4,3'-indoline] Derivatives

Spiro[piperidine-4,3'-indoline] derivatives are an important class of compounds in medicinal chemistry, often exhibiting potent biological activities. The title scaffold can be utilized in a multi-step sequence to construct this privileged heterocyclic system.

Caption: General workflow for spiro-oxindole synthesis.

Protocol: Synthesis of a Spiro[piperidine-4,3'-indoline] Derivative

This protocol outlines the reduction of the nitrile group followed by a Pictet-Spengler type cyclization with an isatin derivative.

Part A: Reduction of the Nitrile

Materials:

-

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

-

Raney Nickel or Platinum(IV) oxide (Adam's catalyst)

-

Methanol or Ethanol

-

Hydrogen gas

-

Filter aid (e.g., Celite®)

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker)

-

Reaction flask

-

Filter funnel

Procedure:

-

In a hydrogenation flask, dissolve 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (1.0 eq) in methanol or ethanol.

-

Carefully add a catalytic amount of Raney Nickel or PtO₂ under a stream of inert gas.

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of filter aid to remove the catalyst.

-

Rinse the filter pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate, which can often be used in the next step without further purification.

Part B: Spirocyclization

Materials:

-

Crude 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate

-

Isatin or a substituted isatin derivative

-

Trifluoroacetic acid (TFA) or another suitable acid catalyst

-

Dichloromethane (DCM) or another suitable solvent

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

Procedure:

-

Dissolve the crude aminomethylpiperidine derivative (1.0 eq) and the isatin derivative (1.0 eq) in DCM.

-

Add a catalytic amount of TFA (e.g., 10 mol%).

-

Stir the reaction mixture at room temperature. Gentle heating may be required for less reactive substrates.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired spiro[piperidine-4,3'-indoline] derivative.

Advantages of the 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate Scaffold

The specific combination of functional groups in this scaffold offers several distinct advantages for the synthetic chemist:

-

Orthogonal Protection: The Boc group on the nitrogen and the ethyl ester at C4 can be selectively removed under different conditions (acidic for Boc, hydrolysis for the ester), allowing for sequential functionalization at these positions.

-

Versatile Cyano Group: The nitrile functionality is a versatile synthetic handle. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid or amide, or participate in cycloaddition reactions.

-

Stereochemical Control: The prochiral center at C4 allows for the potential for stereoselective transformations, leading to the synthesis of enantiomerically enriched complex molecules.

-

Precursor to Quaternary Centers: This scaffold is an excellent starting material for the construction of molecules containing a quaternary carbon center, a common feature in many biologically active compounds.

Conclusion

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate is a highly functionalized and strategically designed building block that offers significant advantages in the synthesis of complex nitrogen-containing heterocycles. Its utility in the construction of spirocyclic systems, coupled with the versatility of its functional groups, makes it an invaluable tool for researchers in medicinal chemistry and drug development. The protocols provided herein serve as a guide for the synthesis and application of this powerful scaffold, paving the way for the discovery of novel therapeutic agents.

References

- Note: As a comprehensive, publicly available, peer-reviewed article detailing the specific synthesis and applications of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate was not identified during the literature search, the provided protocols are based on established and analogous chemical transformations. For specific applications and detailed reaction conditions, it is recommended to consult the primary literature for the synthesis of similar 4,4-disubstituted piperidines and their use in the synthesis of spirocyclic compounds.

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link][1]

-

Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 213. [Link][2]

-

Deng, J., et al. (2015). Synthesis and biological evaluation of novel spirooxindole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 96, 399-408.

-

Hirschhäuser, C., et al. (2012). Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. Organic Letters, 14(18), 4846-4849. [Link][3]

Sources

Application Note: Versatile Derivatization of the Cyano Group in 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

Introduction: Unlocking the Potential of a Quaternary Piperidine Scaffold

The 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate molecule represents a highly valuable starting material in medicinal chemistry and synthetic organic chemistry. It features a piperidine core, a ubiquitous scaffold in pharmaceuticals, functionalized with orthogonal protecting groups (Boc and ethyl ester) and a chemically versatile cyano group at a quaternary center. This unique substitution pattern makes it an ideal precursor for generating complex, sterically hindered alpha-amino acid derivatives and other novel molecular entities. Such piperidine-based structures are instrumental building blocks in the development of new therapeutic agents, from kinase inhibitors to treatments for neurological disorders.[1][2]

The strategic importance of this scaffold lies in the reactivity of the cyano group. As a linchpin functional group, it can be transformed into a variety of other moieties, each opening a new branch of synthetic possibilities. This guide provides detailed, field-proven protocols for three fundamental transformations of the cyano group: reduction to a primary amine, hydrolysis to a primary amide, and the addition of organometallic reagents to form a ketone. Each protocol is designed to be a self-validating system, explaining the causality behind experimental choices to ensure reproducibility and high yields.

Section 1: Reduction of the Cyano Group to a Primary Amine

Principle of Transformation: The conversion of a nitrile to a primary amine is a cornerstone reduction reaction. For a sterically hindered substrate such as this, a powerful hydride reagent like Lithium Aluminum Hydride (LiAlH₄) is exceptionally effective. The reaction proceeds via the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine. A subsequent aqueous workup protonates the resulting diaminoaluminate complex to liberate the primary amine. Careful control of the reaction temperature is critical to prevent side reactions, such as the unwanted reduction of the ethyl ester.

Experimental Workflow: Reduction Pathway

Caption: Workflow for the LiAlH₄ reduction of the cyano group.

Protocol 1: Synthesis of 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate

Materials:

-

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

-

Lithium Aluminum Hydride (LiAlH₄), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Chloride (brine)

-

Deionized Water

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add the starting cyanopiperidine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: Slowly add the LiAlH₄ solution (1.5 eq) dropwise via the dropping funnel over 30 minutes. Causality Note: Slow addition at 0°C is crucial to control the exothermic reaction and minimize the potential for reducing the ethyl ester.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Quenching (Fieser Workup): Once the starting material is consumed, cool the reaction back to 0°C. Cautiously and sequentially, add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and finally deionized water again (3X mL), where X is the mass of LiAlH₄ used in grams. Trustworthiness Note: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the workup.

-

Filtration and Extraction: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with EtOAc. Combine the filtrate and washes, and transfer to a separatory funnel.

-

Workup: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired primary amine.

Expected Data:

| Parameter | Expected Value |

| Product Name | 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate |

| Molecular Formula | C₁₅H₂₈N₂O₄ |

| Molecular Weight | 300.40 g/mol |

| Typical Yield | 80-90% |

| Appearance | Colorless to pale yellow oil |

| Key ¹H NMR Signals (CDCl₃) | Shift for -CH₂-NH₂ protons (~2.8 ppm), disappearance of cyano IR stretch. |

Section 2: Hydrolysis of the Cyano Group to a Carboxamide

Principle of Transformation: The partial hydrolysis of a nitrile to a primary carboxamide can be achieved under controlled conditions. While strong acid or base can lead to the formation of the corresponding carboxylic acid, the Radziszewski reaction offers a mild and efficient alternative that favors the amide. This method utilizes hydrogen peroxide under basic conditions. The hydroperoxide anion acts as the nucleophile, attacking the nitrile. The resulting peroxyimidic acid intermediate then rearranges to furnish the primary amide and release molecular oxygen.

Experimental Workflow: Hydrolysis Pathway

Caption: Workflow for the peroxide-mediated hydrolysis to a carboxamide.

Protocol 2: Synthesis of 1-tert-Butyl 4-ethyl 4-carbamoylpiperidine-1,4-dicarboxylate

Materials:

-

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

-

Hydrogen Peroxide (H₂O₂), 30% aqueous solution

-

Potassium Hydroxide (KOH)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Saturated aqueous Sodium Chloride (brine)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the starting cyanopiperidine (1.0 eq) in DMSO.

-

Reagent Addition: Add aqueous KOH solution (e.g., 2M, 0.5 eq) followed by the slow, dropwise addition of 30% H₂O₂ (5.0 eq) while maintaining the temperature below 30°C.

-

Reaction: Heat the mixture to 40-50°C and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS. Expertise Note: DMSO is an excellent solvent for this reaction as it remains stable to oxidation and effectively solubilizes the reactants.

-

Quenching: After completion, cool the reaction to room temperature and pour it into a beaker containing cold deionized water.

-

Extraction: Extract the aqueous mixture three times with EtOAc.

-

Workup: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure carboxamide.

Expected Data:

| Parameter | Expected Value |

| Product Name | 1-tert-Butyl 4-ethyl 4-carbamoylpiperidine-1,4-dicarboxylate |

| Molecular Formula | C₁₅H₂₆N₂O₅ |

| Molecular Weight | 314.38 g/mol |

| Typical Yield | 75-85% |

| Appearance | White to off-white solid |

| Key ¹³C NMR Signals (CDCl₃) | Appearance of a carbonyl signal for the amide (~175 ppm). |

Section 3: Addition of Grignard Reagents to Synthesize Ketones

Principle of Transformation: The reaction of a nitrile with an organometallic reagent, such as a Grignard reagent, is a powerful method for carbon-carbon bond formation.[3] The nucleophilic alkyl or aryl group of the Grignard reagent attacks the electrophilic nitrile carbon, forming a resonance-stabilized magnesium imine salt. This intermediate is stable under the reaction conditions and does not react further with the Grignard reagent. Subsequent quenching with aqueous acid hydrolyzes the imine to furnish a ketone.[4] This two-step, one-pot procedure provides direct access to α-acyl amino acid derivatives.

Experimental Workflow: Grignard Addition Pathway

Caption: Workflow for Grignard addition followed by hydrolysis to form a ketone.

Protocol 3: Synthesis of 1-tert-Butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate

Materials:

-

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

-

Methylmagnesium Bromide (MeMgBr), 3.0 M solution in Diethyl Ether

-

Anhydrous Diethyl Ether (Et₂O)

-

Hydrochloric Acid (HCl), 1 M aqueous solution

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous Sodium Chloride (brine)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under argon, add a solution of the starting cyanopiperidine (1.0 eq) in anhydrous Et₂O.

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Reagent Addition: Add the MeMgBr solution (1.2 eq) dropwise over 20 minutes. Causality Note: Using a slight excess of the Grignard reagent ensures complete conversion of the nitrile. The reaction is performed in an ethereal solvent to maintain the solubility and reactivity of the Grignard reagent.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 12-16 hours (overnight).

-

Quenching and Hydrolysis: Cool the reaction mixture back to 0°C and slowly add 1 M HCl. Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the imine intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with Et₂O.

-

Workup: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane-EtOAc gradient) to obtain the target ketone.

Expected Data:

| Parameter | Expected Value |

| Product Name | 1-tert-Butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate |

| Molecular Formula | C₁₆H₂₇NO₅ |

| Molecular Weight | 313.39 g/mol |

| Typical Yield | 65-75% |

| Appearance | Clear, viscous oil |

| Key IR Spectroscopy | Two distinct C=O stretches: one for the ketone (~1715 cm⁻¹) and one for the esters (~1735 cm⁻¹). |

Summary of Derivatives and Applications

The three protocols outlined above transform the cyano group into fundamentally different functional groups, each serving as a gateway to new chemical space.

| Derivative | Structure | Key Features & Applications |

| Primary Amine | -CH₂-NH₂ | A versatile nucleophile and base. Ideal for amide bond formation, reductive amination, and synthesis of ureas, sulfonamides, and heterocyclic rings. |

| Primary Carboxamide | -C(=O)NH₂ | A stable, polar group capable of hydrogen bonding. Often used in drug candidates to improve solubility and serve as a bioisostere for other functional groups. |

| Ketone | -C(=O)CH₃ (from MeMgBr) | An electrophilic handle for further C-C bond formation (e.g., Wittig, aldol reactions), conversion to alcohols, amines (via reductive amination), or oximes. |

References

-

Organic Syntheses Procedure, A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available at: [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conf. Series: Earth and Environmental Science 252. Available at: [Link]

-

PrepChem.com, Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Available at: [Link]

-

Van Goor, F., et al. (2009). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem, 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD., The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Available at: [Link]

-

Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis. Available at: [Link]

-

Dalal Institute, Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Available at: [Link]

-

Wang, S., et al. (2014). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Catalysis. Available at: [Link]

-

PubChem, tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate. Available at: [Link]

-

Batchelor, K. J., et al. (1999). Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. Journal of Chemical Research. Available at: [Link]

-

Li, W., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules. Available at: [Link]

Sources

Technical Support Center: N-Boc Deprotection of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

Welcome to the technical support guide for the N-Boc deprotection of 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with this specific transformation. The presence of both an ethyl ester and a cyano group on the quaternary center at the 4-position of the piperidine ring introduces specific challenges that require careful consideration of reaction conditions to avoid unwanted side reactions.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve a successful deprotection with high yield and purity.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered during the N-Boc deprotection of this substrate.

Q1: My N-Boc deprotection reaction is incomplete or sluggish. What are the primary causes and how can I fix this?

Incomplete deprotection is a frequent challenge. Several factors can contribute to this issue:

-

Insufficient Acid Strength or Stoichiometry: The N-Boc group is cleaved under acidic conditions.[1] If the acid is too weak or used in insufficient amounts, the reaction may not proceed to completion.

-

Reaction Temperature and Time: While many Boc deprotections occur at room temperature, some substrates, particularly hindered ones, may require longer reaction times or gentle heating to achieve full conversion.[2]

-

Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate. Dichloromethane (DCM) and 1,4-dioxane are common choices, but others can be employed.[3]

-

Water Content: Anhydrous conditions are often crucial. The presence of water can lower the effective acidity of the medium, slowing the desired deprotection while potentially promoting side reactions like ester hydrolysis.[4]

Troubleshooting Steps:

-

Increase Acid Equivalents: If using a reagent like trifluoroacetic acid (TFA), incrementally increase the equivalents from a typical 10-20% v/v up to 50% v/v in DCM. For HCl, ensure the molar excess is sufficient (typically >4 equivalents).

-

Extend Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] If the reaction is proceeding cleanly but slowly, simply extending the reaction time may be sufficient.

-

Gentle Heating: Cautiously warm the reaction to 30-40 °C. Be aware that higher temperatures can increase the rate of side reactions.

-

Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous solvents. If using HCl in a solvent, ensure it is a certified anhydrous solution (e.g., 4M HCl in dioxane).

Q2: I'm observing significant side products. What are the likely culprits and how can I prevent them?

The primary side reactions for this specific substrate involve the ethyl ester and cyano functional groups.

-

Ester Hydrolysis: This is the most common side reaction, especially under harsh acidic conditions or if water is present. The use of strong aqueous acids (e.g., concentrated HCl) will readily hydrolyze the ethyl ester to the corresponding carboxylic acid.

-

Cyano Group Hydrolysis: While nitriles are generally stable to anhydrous acidic conditions for short periods, prolonged exposure or harsh conditions (especially with water and heat) can lead to hydrolysis, first to the amide and then to the carboxylic acid.

-

tert-Butylation: The tert-butyl cation generated during the deprotection is an electrophile.[5] While there are no aromatic rings to alkylate in this substrate, it can be trapped by nucleophilic solvents or impurities.

Mitigation Strategies:

-

Switch to Milder Acidic Conditions: If TFA is causing ester cleavage, switch to 4M HCl in 1,4-dioxane or diethyl ether.[4][6] These conditions are often milder and less prone to causing ester hydrolysis.

-

Strict Anhydrous Conditions: To prevent hydrolysis of either the ester or the nitrile, ensure all reagents and solvents are dry.

-

Lower the Temperature: Running the reaction at 0 °C can often suppress side reactions while still allowing the deprotection to proceed, albeit more slowly.

Q3: How should I monitor the reaction's progress effectively?

Effective monitoring is key to a successful reaction, preventing over-running the reaction and minimizing side product formation.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method.[] It allows you to track the disappearance of the starting material (m/z = 283.16 for [M+H]⁺) and the appearance of the product (m/z = 183.11 for [M+H]⁺). It will also reveal the presence of any major side products, such as the hydrolyzed ester (product m/z = 155.08 for [M+H]⁺).

-

TLC (Thin-Layer Chromatography): A faster, more accessible method. The deprotected product is a free amine (or its salt), which will be significantly more polar than the N-Boc protected starting material. You should see the starting material spot (higher Rf) disappear and a new spot appear at or near the baseline (lower Rf). Staining with ninhydrin can be used to visualize the primary/secondary amine product, which typically appears as a bright color.[8]

Advanced Troubleshooting and Optimization

This section provides a logical framework for diagnosing and solving more complex issues.

Troubleshooting Flowchart

Caption: Troubleshooting decision tree for N-Boc deprotection.

Reaction Condition Comparison

| Parameter | Method 1: TFA/DCM | Method 2: HCl/Dioxane | Method 3: TMSI |

| Reagents | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane | Trimethylsilyl Iodide (TMSI), DCM or Acetonitrile |

| Typical Conditions | 20-50% TFA in DCM, 0 °C to RT, 1-4 h | 4-10 eq. HCl, RT, 2-16 h | 1.5-3 eq. TMSI, 0 °C to RT, 30 min - 2 h |

| Pros | Fast, volatile reagents, easy to remove.[9] | Generally milder than TFA, less prone to ester hydrolysis.[4] | Non-acidic, very mild, useful for highly acid-sensitive substrates.[1] |

| Cons | Can be too harsh, leading to ester hydrolysis. TFA salts can be difficult to handle. | Dioxane is a hazardous solvent and harder to remove. Can be slower.[3] | Reagent is moisture-sensitive and expensive. Workup can be more complex. |

| Best For | Robust substrates where speed is a priority. | Substrates with acid-sensitive groups like esters.[4] | Highly sensitive substrates where all acidic methods fail. |

Experimental Protocols

N-Boc Deprotection Mechanism

The acid-catalyzed removal of the N-Boc group proceeds through a mechanism involving protonation of the carbamate oxygen, followed by the elimination of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate rapidly decarboxylates to yield the free amine, which is then protonated by the acid in the reaction medium.[5]

Caption: General mechanism for acid-catalyzed N-Boc deprotection.

Protocol 1: Deprotection using HCl in 1,4-Dioxane (Recommended Method)

This method is often preferred for substrates containing esters due to its milder nature compared to TFA.[4]

-

Materials:

-

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

-

4M HCl in 1,4-Dioxane (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution (for alternative workup)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

-

-

Procedure:

-

Dissolve the starting material (1.0 eq) in a minimal amount of 1,4-dioxane or an alternative solvent like ethyl acetate under a nitrogen atmosphere.

-

Add 4M HCl in 1,4-Dioxane (5.0 - 10.0 eq) dropwise at room temperature.

-

Stir the reaction at room temperature for 2-16 hours.

-

Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

-

Workup A (Isolation of HCl Salt): Upon completion, concentrate the reaction mixture under reduced pressure. Add anhydrous diethyl ether to the residue and stir/sonicate. The product hydrochloride salt should precipitate as a solid. Collect the solid by filtration, wash with fresh diethyl ether, and dry under vacuum.

-